1-Oxa-7-azaspiro[4.5]decane oxalate
Description
1-Oxa-7-azaspiro[4.5]decane oxalate is a spirocyclic compound featuring a unique bicyclic structure where a piperidine ring (7-azaspiro) is fused to an oxolane (1-oxa) via a spiro junction at the 4,5-positions. The oxalate salt form enhances its solubility and stability compared to its free base or hydrochloride counterparts, making it more suitable for pharmaceutical applications . The synthesis of related spirocyclic compounds often involves Mitsunobu reactions, Grignard additions, or palladium-mediated cyclizations, as seen in the stereoselective preparation of 1-oxa-7-azaspiro derivatives from carbohydrate precursors . Key physicochemical properties include a molecular formula of C₈H₁₆ClNO for its hydrochloride form (MW: 177.67 g/mol), with storage requiring inert atmospheres and low temperatures (2–8°C) .
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-oxa-9-azaspiro[4.5]decane;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-3-8(7-9-5-1)4-2-6-10-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6) |
InChI Key |
WAPDBXLNEXOQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCO2)CNC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route to 1-Oxa-7-azaspiro[4.5]decane Core
The synthesis of the 1-oxa-7-azaspiro[4.5]decane scaffold generally involves the construction of the spirocyclic ring system by cyclization reactions that join a tetrahydrofuran ring (oxygen-containing) and a piperidine ring (nitrogen-containing) sharing a spiro carbon.
- Key synthetic strategies include:
- Reductive amination or reductive cyclization involving amino alcohol precursors.
- Nucleophilic substitution and ring-closing reactions to form the spirocyclic framework.
- Use of non-protic solvents such as dichloromethane to facilitate cyclization.
- Employing reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride to promote reductive cyclization steps.
Preparation of the Oxalate Salt
Once the free base 1-oxa-7-azaspiro[4.5]decane is synthesized, the oxalate salt is prepared by:
- Reaction with oxalic acid in a suitable solvent (e.g., ethanol or water).
- The salt formation typically involves mixing the free base with an equimolar amount of oxalic acid under stirring.
- The resulting oxalate salt often precipitates from the solution and can be isolated by filtration.
- The salt is then dried under vacuum to yield the pure This compound .
Representative Synthetic Example (Adapted from Patent Literature)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting amino alcohol + aldehyde | Reductive amination in dichloromethane with sodium triacetoxyborohydride | Formation of spirocyclic amine intermediate |
| 2 | Purification | Extraction with ethyl acetate, drying over Na2SO4, evaporation | Crude spirocyclic amine obtained |
| 3 | Salt formation | Treatment with oxalic acid in ethanol or water | Precipitation of oxalate salt |
| 4 | Isolation | Filtration and drying under vacuum | Pure this compound |
This method is consistent with known organic synthesis techniques for spirocyclic amines and their pharmaceutically acceptable salts.
Detailed Research Findings and Analysis
Synthetic Challenges and Optimization
- The key challenge in synthesizing the spirocyclic core is controlling regio- and stereoselectivity during cyclization.
- Use of mild reducing agents like sodium triacetoxyborohydride helps avoid over-reduction and side reactions.
- Non-protic solvents such as dichloromethane are preferred to maintain reaction efficiency.
- The oxalate salt improves the compound's stability and handling properties, which is critical for pharmaceutical development.
Comparison with Related Spirocyclic Compounds
Research on related compounds such as 1-oxa-8-azaspiro[4.5]decane derivatives shows similar synthetic routes but with variations in substituents and functional groups for biological activity tuning. These studies highlight the versatility of the spirocyclic scaffold and the importance of salt formation for drug formulation.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Core synthesis | Reductive amination or cyclization of amino alcohols and aldehydes |
| Reducing agents | Sodium cyanoborohydride, sodium borohydride, sodium triacetoxyborohydride |
| Solvents | Dichloromethane (non-protic), ethyl acetate for extraction |
| Salt formation | Reaction with oxalic acid in ethanol or aqueous media |
| Isolation | Precipitation, filtration, vacuum drying |
| Yield and purity | High yields reported with controlled reaction conditions; purity enhanced by salt formation |
| Challenges | Regio- and stereoselectivity; control of side reactions |
| Pharmaceutical relevance | Oxalate salt improves solubility and stability for drug development |
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-7-azaspiro[4.5]decane oxalate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to add hydrogen atoms to the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often using halogenated reagents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites that are not accessible to more linear molecules. This unique binding capability can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with varying heteroatom arrangements and ring sizes exhibit distinct biological and physicochemical profiles. Below is a detailed comparison:
Table 1: Comparative Analysis of Spirocyclic Compounds
*Estimated molecular weight includes oxalic acid (90.03 g/mol).
Key Differences and Implications
Heteroatom Position and Bioactivity :
- The 1-oxa-7-aza configuration in the target compound facilitates interactions with helices 1–3 in serotonin receptors, similar to 1,4-dioxa analogs. However, the oxalate salt may improve binding kinetics due to increased solubility .
- Replacing oxygen with sulfur (1-thia-4-azaspiro) reduces polarity, enhancing membrane permeability but limiting aqueous solubility .
Synthetic Complexity: 1-Oxa-7-azaspiro derivatives require multi-step syntheses involving palladium catalysts or Mitsunobu conditions , whereas 1-thia-4-azaspiro compounds are synthesized via thiazolopyrimidine routes with fewer steps .
Natural vs. Synthetic Derivatives :
- Natural analogs like pseurotin I exhibit broader bioactivity (antimicrobial, cytotoxic) but face challenges in large-scale production due to complex biosynthesis .
Salt Forms and Solubility :
- The oxalate salt of 1-Oxa-7-azaspiro[4.5]decane offers superior solubility compared to hydrochloride salts (e.g., 1-Oxa-7-azaspiro[4.5]decane hydrochloride, solubility data pending) .
Q & A
Q. Q1. What are the structural characteristics of 1-Oxa-7-azaspiro[4.5]decane oxalate, and how do they influence its biological interactions?
Answer: this compound features a spirocyclic framework with oxygen and nitrogen atoms positioned at the 1st and 7th positions of the fused rings. This arrangement creates a rigid, three-dimensional structure that enhances binding specificity to biological targets, such as enzymes or receptors. The oxalate counterion improves solubility and stability in aqueous environments, critical for in vitro assays. Structural analogs (e.g., 7-Oxa-2-azaspiro[4.5]decane hemioxalate) exhibit similar rigidity but differ in heteroatom placement, leading to varied bioactivity profiles .
Q. Key Structural Comparisons
| Compound | Heteroatom Positions | Notable Bioactivity |
|---|---|---|
| 1-Oxa-7-azaspiro[4.5]decane | 1 (O), 7 (N) | Enhanced receptor selectivity |
| 8-Oxa-2-azaspiro[4.5]decane | 8 (O), 2 (N) | Broad-spectrum enzyme inhibition |
| 7-Oxa-3-azaadamantane | 7 (O), 3 (N) | Neurological target modulation |
Methodological Insight:
- Use X-ray crystallography or NMR spectroscopy to confirm spirocyclic conformation .
- Compare binding affinities via surface plasmon resonance (SPR) against structural analogs .
Q. Q2. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Answer: Synthesis typically involves cyclization reactions between tetrahydropyran derivatives and nitrogen-containing precursors. For example:
Base-mediated cyclization : Reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in dimethylformamide (DMF) at 80–100°C yields the spirocyclic core .
Acid-catalyzed oxalate formation : Treating the freebase with oxalic acid in ethanol under reflux produces the oxalate salt .
Optimization Strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Temperature control : Higher temperatures (>80°C) improve cyclization efficiency but risk decomposition; monitor via HPLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product (>95%) .
Advanced Research Questions
Q. Q3. How can computational modeling predict the pharmacological interactions of this compound?
Answer: Density functional theory (DFT) and molecular dynamics (MD) simulations are critical for predicting binding modes and pharmacokinetic properties:
- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for covalent bonding .
- MD : Simulates ligand-receptor interactions over time (e.g., with serotonin receptors) to assess stability and residence time .
Case Study:
- 5-HT2A receptor binding : MD simulations revealed that the spirocyclic core maintains stable hydrogen bonds with Thr134 and Asp155 residues, explaining its selectivity over 5-HT2C .
Validation:
- Correlate computational results with radioligand displacement assays using [³H]ketanserin .
Q. Q4. How should researchers resolve contradictions in bioactivity data across structural analogs?
Answer: Discrepancies often arise from variations in heteroatom placement or counterion effects. For example:
- Contradiction : this compound shows higher cytotoxicity (IC₅₀ = 12 µM) than 8-Oxa-2-azaspiro[4.5]decane (IC₅₀ = 45 µM) in cancer cell lines .
- Resolution :
- Perform metabolic stability assays to assess if the oxalate counterion enhances cellular uptake .
- Use flow cytometry to compare apoptosis induction mechanisms between analogs .
Methodological Workflow:
Synthesize analogs with systematic heteroatom substitutions.
Test in parallel using standardized assays (e.g., MTT for cytotoxicity).
Apply principal component analysis (PCA) to identify structural determinants of activity .
Q. Q5. What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods to prevent inhalation of fine powders.
- Spill management : Neutralize oxalate-containing spills with calcium carbonate before disposal .
Regulatory Compliance:
- Follow EPA guidelines (40 CFR 721.125) for recordkeeping and hazard communication .
- Document all waste disposal per RCRA regulations .
Q. Q6. How can researchers validate the purity and stability of this compound in long-term studies?
Answer:
- Purity assessment :
- HPLC-MS : Quantify impurities (<0.1% threshold) using a C18 column and acetonitrile/water gradient .
- Elemental analysis : Confirm C, H, N, O content matches theoretical values (±0.3%) .
- Stability testing :
- Store samples at 4°C (short-term) or -80°C (long-term) in amber vials.
- Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR analysis .
Q. Q7. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Key challenges : Racemization during cyclization, solvent volume constraints.
- Solutions :
Case Study:
Q. Data Contradiction Analysis Example
| Parameter | Study A | Study B | Likely Cause |
|---|---|---|---|
| Cytotoxicity (IC₅₀, HeLa) | 12 µM | 28 µM | Cell passage number差异 |
| Solubility (PBS, pH 7.4) | 2.1 mg/mL | 0.9 mg/mL | Counterion batch variability |
Resolution Steps:
Re-test both batches under identical cell culture conditions.
Characterize counterion stoichiometry via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
